Prostaphlin

Description

Properties

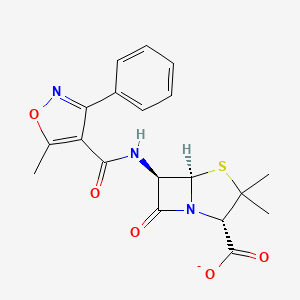

Molecular Formula |

C19H18N3O5S- |

|---|---|

Molecular Weight |

400.4 g/mol |

IUPAC Name |

(2S,5R,6R)-3,3-dimethyl-6-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C19H19N3O5S/c1-9-11(12(21-27-9)10-7-5-4-6-8-10)15(23)20-13-16(24)22-14(18(25)26)19(2,3)28-17(13)22/h4-8,13-14,17H,1-3H3,(H,20,23)(H,25,26)/p-1/t13-,14+,17-/m1/s1 |

InChI Key |

UWYHMGVUTGAWSP-JKIFEVAISA-M |

SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-] |

Isomeric SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)[O-] |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-] |

Synonyms |

Methylphenylisoxazolyl Penicillin Oxacillin Oxacillin Sodium Oxacillin, Monosodium Salt, Anhydrous Oxacillin, Monosodium Salt, Monohydrate Oxacillin, Sodium Oxazocilline Penicillin, Methylphenylisoxazolyl Prostaphlin Sodium Oxacillin Sodium, Oxacillin |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Oxacillin

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of oxacillin (B1211168), a penicillinase-resistant β-lactam antibiotic. It details its chemical structure, physicochemical properties, mechanism of action, and the primary mechanisms by which bacteria develop resistance. Furthermore, it includes a detailed experimental protocol for determining its minimum inhibitory concentration (MIC), a critical metric in antimicrobial susceptibility testing.

Chemical Structure

Oxacillin is a semisynthetic antibiotic belonging to the penicillin family.[1] Its core structure is the 6-aminopenicillanic acid nucleus, which consists of a thiazolidine (B150603) ring fused to a β-lactam ring.[2] The β-lactam ring is the active moiety responsible for the antibacterial activity.[2] Attached to this nucleus is a 5-methyl-3-phenylisoxazole-4-carboxamide (B2444219) side chain, which provides steric hindrance, protecting the β-lactam ring from hydrolysis by many bacterial β-lactamase enzymes.[3][4]

Table 1: Chemical Identifiers for Oxacillin

| Identifier | Value |

| IUPAC Name | (2S,5R,6R)-3,3-dimethyl-6-[[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid[3] |

| CAS Number | 66-79-5[3] |

| Molecular Formula | C₁₉H₁₉N₃O₅S[3] |

| SMILES | CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)--INVALID-LINK--C(=O)O[3] |

| InChI Key | UWYHMGVUTGAWSP-JKIFEVAISA-N[3] |

Physicochemical Properties

The physicochemical properties of oxacillin are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. Key properties are summarized below.

Table 2: Physicochemical Data for Oxacillin

| Property | Value | Reference |

| Molecular Weight | 401.4 g/mol | [3][5] |

| Exact Mass | 401.10454189 g/mol | [5] |

| XLogP3 | 2.4 | [5] |

| Hydrogen Bond Donor Count | 2 | [5] |

| Hydrogen Bond Acceptor Count | 7 | [5] |

| Rotatable Bond Count | 4 | [5] |

| Topological Polar Surface Area | 138 Ų | [5] |

| Solubility (Water) | 50-52 mg/mL (for sodium salt monohydrate) | |

| Biological Half-Life | 20 to 30 minutes | [5][6] |

Mechanism of Action

As a β-lactam antibiotic, oxacillin's bactericidal activity results from the inhibition of bacterial cell wall synthesis.[3][5] The process is initiated by the drug's binding to specific penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[7][8] Peptidoglycan provides structural integrity to the bacterial cell wall.[7]

By covalently binding to the active site of PBPs, oxacillin blocks the transpeptidation reaction, which is the cross-linking of peptidoglycan strands.[2][7] This inhibition weakens the cell wall, rendering the bacterium unable to withstand its internal osmotic pressure, ultimately leading to cell lysis and death.[7][8]

Mechanisms of Resistance

Bacterial resistance to oxacillin can emerge through several mechanisms, posing significant clinical challenges.

-

Target Site Modification (mecA-mediated): The most critical resistance mechanism in staphylococci is the acquisition of the mecA gene.[9] This gene encodes for a modified penicillin-binding protein, PBP2a, which has a very low affinity for oxacillin and other β-lactam antibiotics.[9][10] Consequently, even in the presence of oxacillin, PBP2a can continue to carry out the transpeptidation reaction, allowing for cell wall synthesis and bacterial survival.[10]

-

Enzymatic Inactivation: While oxacillin is designed to be resistant to many penicillinases, some bacteria can produce β-lactamase enzymes capable of hydrolyzing its β-lactam ring, thereby inactivating the antibiotic.[7][11] Class D β-lactamases, also known as oxacillinases (OXAs), are particularly noted for this capability.[11][12]

-

Other Mechanisms: Additional, though less common, mechanisms include mutations in core genes related to cell-wall metabolism (mec-independent resistance) and the overexpression of efflux pumps that actively transport the antibiotic out of the bacterial cell.[9][10]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Testing: Broth Microdilution Method

Determining the MIC of oxacillin against a bacterial isolate is fundamental for assessing its susceptibility and guiding clinical therapy. The broth microdilution method is a reference standard.[13]

Objective: To determine the lowest concentration of oxacillin that prevents the visible growth of a target microorganism in vitro.[13]

Materials:

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Oxacillin powder (analytical grade)

-

Sterile 96-well microtiter plates

-

Bacterial isolate(s) for testing

-

Quality control (QC) strains (e.g., S. aureus ATCC® 29213™, S. aureus ATCC® 43300™)

-

0.5 McFarland turbidity standard

-

Sterile saline or deionized water

-

Incubator (35°C ± 2°C)

Methodology:

-

Prepare Oxacillin Stock Solution: Accurately weigh oxacillin powder and dissolve it in a suitable solvent (e.g., deionized water) to create a high-concentration stock solution (e.g., 1280 µg/mL).[13] Sterilize by filtration.

-

Prepare Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the oxacillin stock solution using CAMHB to achieve a range of final concentrations (e.g., from 64 µg/mL down to 0.06 µg/mL).[13] Ensure each well contains a final volume of 50 µL. Include a growth control well (broth only, no antibiotic) and a sterility control well (uninoculated broth).

-

Prepare Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select several colonies of the test organism. Suspend them in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.[14] This corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Inoculate Plate: Dilute the standardized bacterial suspension in CAMHB so that when 50 µL is added to each well, it results in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.[13]

-

Incubation: Cover the microtiter plate and incubate at 35°C for 16-20 hours in ambient air. For detecting oxacillin resistance in staphylococci, a full 24-hour incubation is recommended.[13][15]

-

Reading Results: After incubation, examine the plate for visible bacterial growth (turbidity or a pellet at the bottom of the wells). The MIC is the lowest concentration of oxacillin at which there is no visible growth.[13] The growth control well must show turbidity for the test to be valid.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Oxacillin - Wikipedia [en.wikipedia.org]

- 3. Oxacillin | C19H19N3O5S | CID 6196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ldh.la.gov [ldh.la.gov]

- 5. Oxacillin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. Oxacillin | Bacterial | 66-79-5 | Invivochem [invivochem.com]

- 7. What is the mechanism of Oxacillin Sodium? [synapse.patsnap.com]

- 8. What is Oxacillin Sodium used for? [synapse.patsnap.com]

- 9. Case Commentary: The hidden side of oxacillin resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]

- 11. Action and resistance mechanisms of antibiotics: A guide for clinicians - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural origins of oxacillinase specificity in class D β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Methods for Improved Detection of Oxacillin Resistance in Coagulase-Negative Staphylococci: Results of a Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

The Dawn of a New Defense: The Discovery and History of Penicillinase-Resistant Penicillins

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The discovery of penicillin by Alexander Fleming in 1928 heralded a new age in medicine, but the widespread emergence of penicillin-resistant Staphylococcus aureus in the 1940s and 1950s posed a grave threat to this therapeutic revolution. The primary mechanism of this resistance was the bacterial production of penicillinase, an enzyme that inactivates penicillin by hydrolyzing its β-lactam ring. This technical guide provides a comprehensive overview of the discovery and history of penicillinase-resistant penicillins, a pivotal development in the ongoing battle against bacterial resistance. We delve into the key scientific breakthroughs, the chemical innovations that conferred resistance to these novel compounds, and the experimental methodologies that underpinned their development. This guide is intended to serve as a detailed resource for researchers, scientists, and drug development professionals, offering historical context, quantitative data, and foundational experimental protocols.

The Rise of Penicillin Resistance: A Post-War Crisis

Following the mass production of penicillin in the 1940s, a dramatic increase in the prevalence of penicillin-resistant S. aureus was observed in hospitals worldwide. By the late 1940s and early 1950s, a significant percentage of staphylococcal infections were caused by strains that were no longer susceptible to the "wonder drug." This alarming trend was primarily attributed to the production of penicillinase, a β-lactamase enzyme. The first definitive identification of this enzyme was made by Edward Abraham and Ernst Chain in 1940, who observed that an extract from a resistant strain of E. coli could inactivate penicillin.

The mechanism of penicillinase-mediated resistance is the enzymatic hydrolysis of the amide bond in the β-lactam ring of the penicillin molecule. This structural modification renders the antibiotic unable to bind to its target, the penicillin-binding proteins (PBPs), which are essential for the synthesis of the bacterial cell wall.

The Breakthrough at Beecham Research Laboratories: 6-Aminopenicillanic Acid

The critical breakthrough in overcoming penicillinase-mediated resistance came from a team of scientists at Beecham Research Laboratories in Surrey, UK. In 1959, F.R. Batchelor, F.P. Doyle, J.H.C. Nayler, and G.N. Rolinson published a landmark paper in Nature detailing their isolation of the core penicillin nucleus, 6-aminopenicillanic acid (6-APA), from penicillin fermentation broths.[1][2] This discovery was revolutionary because it provided a versatile chemical scaffold upon which new side chains could be attached, opening the door to the creation of a vast array of semi-synthetic penicillins with modified properties.

The ability to manipulate the acyl side chain of the penicillin molecule was the key to designing compounds that could resist the destructive action of penicillinase.

Methicillin (B1676495) (BRL 1241): The First Penicillinase-Resistant Penicillin

Building on their discovery of 6-APA, the Beecham team rapidly synthesized a series of new penicillins. By acylating 6-APA with 2,6-dimethoxybenzoyl chloride, they created a novel compound designated BRL 1241, which would later be known as methicillin.[3] The key innovation of methicillin was its bulky 2,6-dimethoxybenzoyl side chain. This chemical group provided steric hindrance, effectively creating a physical barrier that prevented the active site of the staphylococcal penicillinase from accessing and hydrolyzing the β-lactam ring.[3]

In 1960, the first reports of the successful use of methicillin (marketed as Celbenin) in treating infections caused by penicillin-resistant staphylococci were published in the British Medical Journal.[4][5][6] This marked a turning point in the management of staphylococcal infections.

Oxacillin (B1211168) and Other Early Penicillinase-Resistant Penicillins

Following the success of methicillin, other penicillinase-resistant penicillins were developed, including oxacillin and its chlorinated derivatives, cloxacillin (B1194729) and dicloxacillin. These compounds, like methicillin, featured bulky side chains that conferred resistance to penicillinase. The isoxazolyl side chain of oxacillin and its analogs also offered improved acid stability, allowing for oral administration in some cases.

Quantitative Assessment of Efficacy

The effectiveness of the new penicillinase-resistant penicillins was quantified through the determination of their Minimum Inhibitory Concentrations (MICs) against various strains of S. aureus. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

Table 1: Historical Minimum Inhibitory Concentrations (MICs) of Early Penicillins against Staphylococcus aureus

| Antibiotic | S. aureus Strain | Typical MIC (µg/mL) |

| Penicillin G | Penicillin-Susceptible (non-penicillinase-producing) | 0.01 - 0.1 |

| Penicillin-Resistant (penicillinase-producing) | > 10 | |

| Methicillin | Penicillin-Susceptible (non-penicillinase-producing) | 1 - 4 |

| Penicillin-Resistant (penicillinase-producing) | 1 - 4 | |

| Oxacillin | Penicillin-Susceptible (non-penicillinase-producing) | 0.25 - 0.5 |

| Penicillin-Resistant (penicillinase-producing) | 0.25 - 0.5 |

Note: These values are representative of data from the early 1960s and may vary between specific strains and testing methodologies.

The Emergence of Methicillin-Resistant Staphylococcus aureus (MRSA)

The triumph of penicillinase-resistant penicillins was unfortunately short-lived. In 1961, just a year after the introduction of methicillin, the first strains of S. aureus resistant to the new drug were reported in the United Kingdom.[4] These strains, designated Methicillin-Resistant Staphylococcus aureus (MRSA), posed a new and formidable challenge.

The mechanism of resistance in MRSA is fundamentally different from that of penicillinase-producing staphylococci. MRSA strains have acquired a mobile genetic element, the staphylococcal cassette chromosome mec (SCCmec), which carries the mecA gene. This gene encodes a modified penicillin-binding protein, PBP2a, which has a very low affinity for all β-lactam antibiotics, including methicillin and oxacillin. Consequently, even in the presence of these drugs, PBP2a can continue to carry out its function in cell wall synthesis, rendering the bacteria resistant. Methicillin resistance is now defined by an oxacillin minimum inhibitory concentration (MIC) of greater than or equal to 4 micrograms/mL.[7]

Experimental Protocols

The development and characterization of penicillinase-resistant penicillins relied on a set of key experimental protocols. The following sections provide detailed methodologies for these foundational experiments.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Dilution

Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.

Materials:

-

Sterile test tubes or 96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Mueller-Hinton Broth (MHB) or other suitable growth medium

-

Stock solution of the antibiotic to be tested

-

Sterile pipettes and diluents

Procedure (Macrodilution Method):

-

Preparation of Antibiotic Dilutions: a. Prepare a series of two-fold dilutions of the antibiotic in sterile test tubes, each containing a final volume of 1 mL of MHB. The concentration range should span the expected MIC of the organism. b. Include a positive control tube with 1 mL of MHB and no antibiotic, and a negative control tube with 1 mL of MHB, no antibiotic, and no bacteria.

-

Inoculum Preparation: a. Prepare a suspension of the test organism in sterile saline or broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). b. Dilute this suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.

-

Inoculation: a. Within 15 minutes of preparation, add 1 mL of the standardized inoculum to each of the antibiotic-containing tubes and the positive control tube. This will result in a final volume of 2 mL and a final bacterial concentration of approximately 2.5 x 10^5 CFU/mL.

-

Incubation: a. Incubate all tubes at 35-37°C for 16-20 hours in ambient air.

-

Interpretation: a. Following incubation, examine the tubes for visible turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Penicillinase Activity Assay (Iodometric Method)

Objective: To qualitatively or quantitatively determine the production of penicillinase by a bacterial strain.

Materials:

-

Bacterial culture

-

Penicillin G solution (e.g., 10,000 units/mL)

-

Phosphate (B84403) buffer (pH 6.5)

-

Iodine solution (e.g., I2 in KI)

-

Starch indicator solution

-

Sodium thiosulfate (B1220275) solution for titration (for quantitative assay)

Procedure (Qualitative):

-

Inoculation: Grow the test organism on a nutrient agar (B569324) plate.

-

Penicillin Exposure: Place a filter paper disc impregnated with a high concentration of penicillin G onto the agar surface near the bacterial growth.

-

Incubation: Incubate the plate at 37°C for 1 hour.

-

Iodine Addition: Flood the plate with the iodine solution.

-

Observation: A clear, colorless zone around the bacterial growth indicates the hydrolysis of penicillin by penicillinase, as the resulting penicilloic acid reduces the iodine. The surrounding agar will turn a dark blue/purple color due to the reaction of iodine with the starch that can be included in the agar.

Procedure (Quantitative - Titrimetric):

-

Reaction Mixture: Prepare a reaction mixture containing the bacterial extract (source of penicillinase), phosphate buffer, and a known concentration of penicillin G.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific period.

-

Reaction Termination: Stop the reaction by adding an iodine solution.

-

Titration: The amount of unreacted iodine is then titrated with a standardized solution of sodium thiosulfate, using a starch indicator.

-

Calculation: The amount of penicillin hydrolyzed is calculated based on the amount of iodine consumed.

Visualizing the Pathways and Relationships

The Problem of Penicillin Resistance

Caption: The mechanism of penicillin action and penicillinase-mediated resistance.

The Solution: Penicillinase-Resistant Penicillins

Caption: Development and mechanism of action of penicillinase-resistant penicillins.

Conclusion

The development of penicillinase-resistant penicillins was a triumph of medicinal chemistry and a critical response to the first major crisis of the antibiotic era. The story of methicillin and its successors is a powerful illustration of the iterative nature of drug development in the face of evolving microbial resistance. While the emergence of MRSA presented a new and more complex challenge, the foundational discoveries made at Beecham Research Laboratories in the late 1950s laid the groundwork for decades of subsequent β-lactam antibiotic research. Understanding this history, including the experimental methodologies that drove these innovations, remains essential for today's scientists working to develop the next generation of antimicrobial agents.

References

- 1. Synthesis of penicillin: 6-aminopenicillanic acid in penicillin fermentations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 6-APA - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. MRSA Action UK | History of MRSA [mrsaactionuk.net]

- 5. A new penicillin (BRL 1241) active against penicillin-resistant staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [A new penicillin electively active on staphylococci: BRL-1241 or Celbenine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Prostaphlin (Oxacillin): A Technical Guide to its Antibacterial Spectrum Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaphlin, the sodium salt of oxacillin (B1211168), is a penicillinase-resistant, semi-synthetic penicillin antibiotic. This technical guide provides an in-depth analysis of its antibacterial spectrum and efficacy against a range of clinically significant Gram-positive bacteria. A comprehensive review of available data on its mechanism of action, susceptibility profiles, and methodologies for in vitro testing is presented. Quantitative data, including Minimum Inhibitory Concentration (MIC) values, are summarized in structured tables for comparative analysis. Detailed experimental protocols for susceptibility testing are provided to ensure reproducibility. Furthermore, this guide incorporates visual representations of key pathways and experimental workflows using Graphviz (DOT language) to facilitate a deeper understanding of the underlying molecular and procedural concepts.

Introduction

Oxacillin, marketed as this compound, is a narrow-spectrum beta-lactam antibiotic that has been a mainstay in the treatment of infections caused by penicillinase-producing Staphylococcus aureus. Its chemical structure, featuring a bulky side chain, confers resistance to degradation by staphylococcal β-lactamases. This guide focuses on the antibacterial activity of oxacillin against Gram-positive cocci, including staphylococci, streptococci, and enterococci, providing critical data and methodologies for researchers and drug development professionals.

Mechanism of Action

Oxacillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2][3] The core mechanism involves the acylation of the active site of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan biosynthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. By binding to and inactivating PBPs, oxacillin prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[1][3]

Figure 1: Mechanism of Action of this compound (Oxacillin).

Antibacterial Spectrum and Susceptibility Data

The in vitro activity of oxacillin is primarily directed against Gram-positive cocci. Its efficacy varies among different species and is significantly impacted by the presence of resistance mechanisms.

Staphylococcus Species

Oxacillin is highly active against penicillinase-producing strains of Staphylococcus aureus that are methicillin-susceptible (MSSA).[2] However, its utility is limited against methicillin-resistant S. aureus (MRSA), which harbors the mecA gene encoding for an altered PBP (PBP2a) with low affinity for beta-lactam antibiotics. The activity of oxacillin against coagulase-negative staphylococci (CoNS) is variable, with high rates of resistance reported in species such as Staphylococcus epidermidis and Staphylococcus haemolyticus.[4][5]

| Gram-Positive Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Staphylococcus aureus (MRSA) | 190 | >32 | >32 | [6] |

| Staphylococcus epidermidis | - | - | - | [5] |

| Staphylococcus haemolyticus | - | - | - | [4] |

| Staphylococcus saprophyticus | - | - | - | [2] |

Note: Specific MIC50/90 values for CoNS are highly variable and dependent on the study population and geographic location. The references indicate high resistance rates.

Streptococcus Species

Oxacillin generally demonstrates good activity against most streptococcal species, although penicillin remains the drug of choice for susceptible isolates. For Streptococcus pneumoniae, oxacillin susceptibility testing is often used as a surrogate to predict penicillin resistance.[7][8][9] Strains with an oxacillin zone of inhibition ≤19 mm are considered potentially resistant to penicillin.[9]

| Gram-Positive Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Streptococcus pneumoniae | 571 | - | - | [10] |

| Streptococcus pyogenes | - | - | - | - |

| Streptococcus agalactiae | - | - | - | - |

Note: MIC50/90 values for Streptococci are not consistently reported for oxacillin as penicillin is the primary agent tested. The reference indicates a correlation between oxacillin disk diffusion and penicillin MICs.

Enterococcus Species

Enterococci, including Enterococcus faecalis and Enterococcus faecium, are intrinsically resistant to oxacillin. Therefore, this compound is not clinically effective against infections caused by these organisms. Some studies have shown that Enterococcus faecalis isolates can have MIC values ranging from 16 to 32 µg/mL.[11]

| Gram-Positive Species | Number of Isolates | MIC Range (µg/mL) | Reference |

| Enterococcus faecalis | - | 16 - 32 | [11] |

Mechanisms of Resistance

The primary mechanism of resistance to oxacillin in staphylococci is the acquisition of the mecA gene, which is carried on a mobile genetic element called the staphylococcal cassette chromosome mec (SCCmec). The mecA gene encodes for PBP2a, a penicillin-binding protein that has a very low affinity for beta-lactam antibiotics, including oxacillin. This allows the bacterium to continue synthesizing its cell wall even in the presence of the antibiotic.

Figure 2: Mechanism of Oxacillin Resistance in MRSA.

Experimental Protocols

Accurate determination of oxacillin susceptibility is crucial for clinical decision-making and surveillance. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized guidelines for antimicrobial susceptibility testing.[12][13][14]

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is considered the gold standard for determining the MIC of an antibiotic.

Materials:

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB), supplemented with 2% NaCl for testing staphylococci

-

Oxacillin powder

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile saline or broth for dilutions

-

Incubator (35°C ± 2°C)

Procedure:

-

Prepare Oxacillin Stock Solution: Aseptically prepare a stock solution of oxacillin at a known concentration.

-

Prepare Serial Dilutions: Perform two-fold serial dilutions of the oxacillin stock solution in CAMHB directly in the microtiter plate to achieve the desired final concentration range.

-

Prepare Bacterial Inoculum: Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/well in the microtiter plate.

-

Inoculate Microtiter Plate: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted oxacillin. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours (up to 24 hours for staphylococci).

-

Read Results: The MIC is the lowest concentration of oxacillin that completely inhibits visible bacterial growth.

Figure 3: Experimental Workflow for Broth Microdilution MIC Testing.

Conclusion

This compound (oxacillin) remains a valuable therapeutic agent for infections caused by susceptible Gram-positive bacteria, particularly penicillinase-producing Staphylococcus aureus. However, the emergence and spread of resistance, especially in staphylococci, necessitate continuous surveillance and accurate susceptibility testing. This guide provides a comprehensive overview of the antibacterial spectrum of oxacillin, detailed methodologies for its in vitro evaluation, and visual aids to enhance understanding. The presented data and protocols are intended to support researchers and drug development professionals in their efforts to combat infections caused by Gram-positive pathogens.

References

- 1. axis-shield-density-gradient-media.com [axis-shield-density-gradient-media.com]

- 2. karger.com [karger.com]

- 3. Methods for Improved Detection of Oxacillin Resistance in Coagulase-Negative Staphylococci: Results of a Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Coagulase-negative staphylococci strains resistant to oxacillin isolated from neonatal blood cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Staphylococci, coagulase negative | Johns Hopkins ABX Guide [hopkinsguides.com]

- 6. researchgate.net [researchgate.net]

- 7. Determination of Penicillin MICs for Streptococcus pneumoniae by Using a Two- or Three-Disk Diffusion Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Use of an Oxacillin Disk Screening Test for Detection of Penicillin- and Ceftriaxone-Resistant Pneumococci - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdc.gov [cdc.gov]

- 10. scielosp.org [scielosp.org]

- 11. researchgate.net [researchgate.net]

- 12. Comparison of Clinical Laboratory Standards Institute and European Committee on Antimicrobial Susceptibility Testing guidelines for the interpretation of antibiotic susceptibility at a University teaching hospital in Nairobi, Kenya: a cross-sectional study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. nih.org.pk [nih.org.pk]

- 14. From CLSI to EUCAST guidelines in the interpretation of antimicrobial susceptibility: What is the effect in our setting? | Enfermedades Infecciosas y Microbiología Clínica (English Edition) [elsevier.es]

The Role of the mecA Gene in Oxacillin Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxacillin (B1211168) resistance in Staphylococcus aureus, a critical challenge in clinical medicine and drug development, is primarily mediated by the acquisition and expression of the mecA gene. This gene is the defining characteristic of methicillin-resistant S. aureus (MRSA), a pathogen responsible for a significant burden of healthcare-associated and community-acquired infections. The mecA gene encodes a unique penicillin-binding protein, PBP2a, which confers resistance to nearly all β-lactam antibiotics, including oxacillin. Understanding the molecular mechanisms underpinning mecA-mediated resistance is paramount for the development of novel therapeutic strategies to combat MRSA. This technical guide provides an in-depth exploration of the core components of this resistance mechanism, including the function of PBP2a, the regulation of mecA expression, and the genetic vehicle for its dissemination. Detailed experimental protocols and quantitative data are presented to serve as a comprehensive resource for the scientific community.

The Core Mechanism: Penicillin-Binding Protein 2a (PBP2a)

The fundamental basis of oxacillin resistance in MRSA lies in the function of PBP2a.[1] Native penicillin-binding proteins (PBPs) in S. aureus are essential enzymes for the synthesis of the peptidoglycan layer of the bacterial cell wall. β-lactam antibiotics, such as oxacillin, act by binding to the active site of these PBPs, leading to their inactivation and subsequent cell lysis.

The mecA-encoded PBP2a is a transpeptidase with a significantly lower affinity for β-lactam antibiotics compared to native PBPs.[1] This reduced affinity is attributed to a closed active site, which sterically hinders the binding of β-lactam molecules.[2] Consequently, in the presence of oxacillin concentrations that would inhibit the native PBPs, PBP2a remains functional and continues to catalyze the transpeptidation reactions necessary for cell wall synthesis, allowing the bacterium to survive and replicate.[1] While PBP2a is the key determinant of resistance, its function is also dependent on the transglycosylase activity of the native PBP2.[2][3]

Genetic Context: The Staphylococcal Cassette Chromosome mec (SCCmec)

The mecA gene is located on a mobile genetic element known as the Staphylococcal Cassette Chromosome mec (SCCmec).[1] This element is integrated into the S. aureus chromosome and is responsible for the horizontal transfer of methicillin (B1676495) resistance between staphylococcal species. SCCmec elements are characterized by the presence of the mec gene complex, which includes mecA and its regulatory genes, and the ccr gene complex, which encodes for cassette chromosome recombinases that mediate the integration and excision of the cassette.[4]

To date, several types of SCCmec have been identified, differing in their genetic composition and size. The type of SCCmec element can influence the level of oxacillin resistance and the repertoire of other resistance genes carried by the MRSA strain.

Regulation of mecA Expression

The expression of the mecA gene is tightly controlled by a regulatory system encoded within the mec gene complex, primarily involving the mecI and mecR1 genes.[1][5][6]

-

mecI : Encodes a repressor protein that binds to the promoter region of the mecA gene, preventing its transcription in the absence of an inducing agent (i.e., a β-lactam antibiotic).

-

mecR1 : Encodes a transmembrane sensor-transducer protein.

In the absence of a β-lactam, the MecI repressor is bound to the mecA operator, and transcription is repressed. When a β-lactam antibiotic is present, it binds to the extracellular sensor domain of MecR1. This binding event triggers a conformational change in MecR1, leading to the activation of its intracellular protease domain. The activated MecR1 then cleaves and inactivates the MecI repressor, allowing for the transcription of the mecA gene and the production of PBP2a.

Quantitative Data on Oxacillin Resistance

The presence of the mecA gene generally correlates with increased minimum inhibitory concentrations (MICs) for oxacillin. However, the level of resistance can be heterogeneous and is influenced by the genetic background of the strain, the type of SCCmec element, and the integrity of the regulatory system.

| Strain Type | mecA Status | Typical Oxacillin MIC Range (µg/mL) | Reference |

| Methicillin-Susceptible S. aureus (MSSA) | Negative | ≤ 2 | [7] |

| Methicillin-Resistant S. aureus (MRSA) | Positive | ≥ 4 | [7] |

| MRSA with specific SCCmec types | Positive | Varies (e.g., Type IV associated with lower-level resistance) | [8] |

| Oxacillin-Susceptible MRSA (OS-MRSA) | Positive | ≤ 2 | [7] |

| SCCmec Type | Associated Oxacillin Resistance Level | Reference |

| Type I, II, III | Often associated with high-level resistance | [9] |

| Type IV, V | Often associated with lower-level resistance | [9] |

Experimental Protocols

Oxacillin Susceptibility Testing: Broth Microdilution Method (CLSI Guidelines)

This protocol determines the minimum inhibitory concentration (MIC) of oxacillin for a S. aureus isolate.

Materials:

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Oxacillin stock solution

-

96-well microtiter plates

-

S. aureus isolate

-

0.5 McFarland turbidity standard

-

Incubator (35°C)

-

Spectrophotometer (optional)

Procedure:

-

Prepare Inoculum: From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate, select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute Inoculum: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

Prepare Oxacillin Dilutions: Perform serial twofold dilutions of oxacillin in CAMHB in the 96-well plate to achieve a range of concentrations (e.g., 0.125 to 128 µg/mL).

-

Inoculate Plate: Add the diluted bacterial suspension to each well containing the oxacillin dilutions. Include a growth control well (no oxacillin) and a sterility control well (no bacteria).

-

Incubate: Incubate the plate at 35°C for 16-20 hours in ambient air.

-

Read Results: The MIC is the lowest concentration of oxacillin that completely inhibits visible growth of the organism.

Molecular Detection of the mecA Gene by PCR

This protocol describes a standard polymerase chain reaction (PCR) for the detection of the mecA gene.

Materials:

-

DNA extraction kit

-

S. aureus isolate

-

mecA-specific primers (e.g., mecA-F: 5'-GTAGAAATGACTGAACGTCCG-3'; mecA-R: 5'-CCAATTCCACATTGTTTCGGT-3')

-

PCR master mix (containing Taq polymerase, dNTPs, MgCl₂, and buffer)

-

Thermocycler

-

Agarose (B213101) gel electrophoresis equipment

-

DNA ladder

-

Positive control (mecA-positive S. aureus)

-

Negative control (nuclease-free water)

Procedure:

-

DNA Extraction: Extract genomic DNA from the S. aureus isolate using a commercial kit according to the manufacturer's instructions.

-

PCR Amplification:

-

Prepare a PCR reaction mixture containing the PCR master mix, forward and reverse primers, and the extracted DNA template.

-

Perform PCR in a thermocycler with the following typical cycling conditions:

-

Initial denaturation: 95°C for 5 minutes

-

30-35 cycles of:

-

Denaturation: 95°C for 30 seconds

-

Annealing: 55-60°C for 30 seconds

-

Extension: 72°C for 1 minute

-

-

Final extension: 72°C for 5 minutes

-

-

-

Gel Electrophoresis:

-

Run the PCR products on a 1.5% agarose gel containing a DNA stain.

-

Include a DNA ladder, a positive control, and a negative control.

-

Visualize the DNA bands under UV light. The presence of a band of the expected size for the mecA amplicon indicates a positive result.

-

Detection of PBP2a by Latex Agglutination

This protocol provides a rapid method for the detection of PBP2a protein.

Materials:

-

PBP2a latex agglutination test kit (containing test latex with anti-PBP2a antibodies, control latex, and extraction reagents)

-

S. aureus isolate

-

Test cards

-

Mixing sticks

Procedure:

-

Bacterial Lysis:

-

Suspend a loopful of bacterial colonies in the provided extraction reagent.

-

Heat the suspension according to the kit's instructions to lyse the cells and release PBP2a.

-

Centrifuge the lysate to pellet the cell debris.

-

-

Agglutination Test:

-

Place a drop of the test latex and a drop of the control latex onto separate circles on the test card.

-

Add a drop of the supernatant from the bacterial lysate to each circle.

-

Mix the lysate and latex with a mixing stick.

-

Rock the card gently for the time specified in the kit's instructions (typically 1-3 minutes).

-

-

Read Results:

-

Positive: Agglutination (clumping) of the test latex but not the control latex.

-

Negative: No agglutination in either the test or control latex.

-

Invalid: Agglutination of the control latex.

-

Conclusion

The mecA gene and its product, PBP2a, are the central pillars of oxacillin resistance in Staphylococcus aureus. A thorough understanding of the molecular intricacies of this resistance mechanism, from the enzymatic function of PBP2a to the regulation of mecA expression and the genetics of its dissemination via SCCmec, is essential for the ongoing development of effective anti-MRSA therapies. The data and protocols provided in this guide offer a foundational resource for researchers and professionals dedicated to addressing the persistent challenge of MRSA. The continued investigation into the nuances of mecA-mediated resistance will undoubtedly pave the way for novel strategies to overcome this formidable pathogen.

References

- 1. mecA - Wikipedia [en.wikipedia.org]

- 2. Correlation of Oxacillin MIC with mecA Gene Carriage in Coagulase-Negative Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. dalynn.com [dalynn.com]

- 5. Role of mecA transcriptional regulation in the phenotypic expression of methicillin resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of mecA transcriptional regulation in the phenotypic expression of methicillin resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mecA-Positive Staphylococcus aureus with Low-Level Oxacillin MIC in Taiwan - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Specific staphylococcal cassette chromosome mec (SCCmec) types and clonal complexes are associated with low-level amoxicillin/clavulanic acid and cefalotin resistance in methicillin-resistant Staphylococcus pseudintermedius - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of SCCmec type in resistance to the synergistic activity of oxacillin and cefoxitin in MRSA - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Pharmacokinetics and Pharmacodynamics of Prostaphlin (Oxacillin)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro pharmacokinetics and pharmacodynamics of Prostaphlin (oxacillin), a penicillinase-resistant penicillin antibiotic. The information presented herein is intended to support research, scientific investigation, and drug development efforts by providing detailed experimental protocols, quantitative data, and visual representations of key molecular interactions and experimental workflows.

Pharmacodynamics: Mechanism of Action and In Vitro Activity

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Its primary targets are the penicillin-binding proteins (PBPs), enzymes crucial for the final steps of peptidoglycan synthesis. By binding to these proteins, oxacillin (B1211168) blocks the transpeptidation reaction, leading to a weakened cell wall and eventual cell lysis. A key feature of oxacillin is its resistance to hydrolysis by penicillinases, enzymes produced by some bacteria that inactivate many other penicillins.

Signaling Pathway: Inhibition of Peptidoglycan Synthesis

The interaction of oxacillin with bacterial cell wall synthesis machinery can be visualized as a targeted disruption of a critical enzymatic pathway.

In Vitro Susceptibility Testing

The minimum inhibitory concentration (MIC) is a fundamental measure of an antibiotic's potency. For oxacillin, MIC values are determined against various bacterial isolates, with a primary focus on Staphylococcus species.

Table 1: Oxacillin MIC Distribution for Staphylococcus aureus

| MIC (µg/mL) | Percentage of Isolates (%) | Reference |

| ≤0.25 | 63 | [1] |

| 0.5 | 32.5 | [1] |

| 1.0 | 4.5 | [1] |

| 0.25 - 1.0 | - | [2] |

| 0.5 - 256 | Wide Range for MDR isolates | [3] |

Table 2: CLSI Interpretive Criteria for Oxacillin MICs (µg/mL)

| Organism | Susceptible | Intermediate | Resistant | Reference |

| Staphylococcus aureus | ≤2 | - | ≥4 | [4][5] |

| Staphylococcus lugdunensis | ≤2 | - | ≥4 | [4][5] |

| Staphylococcus epidermidis | ≤0.25 | - | ≥0.5 | [6] |

| Other Staphylococcus spp. | ≤0.5 | - | ≥1 | [5][7] |

Experimental Protocols for In Vitro Pharmacodynamic Assessments

Standardized protocols are essential for the accurate and reproducible evaluation of antibiotic activity in vitro.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of oxacillin.

Protocol:

-

Preparation of Oxacillin Dilutions: Prepare serial two-fold dilutions of oxacillin in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. For staphylococci, the broth should be supplemented with 2% NaCl.[8]

-

Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Inoculation: Inoculate each well of the microtiter plate containing the oxacillin dilutions with the standardized bacterial inoculum. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the microtiter plate at 35°C for 16 to 20 hours in ambient air.[5]

-

Result Interpretation: The MIC is the lowest concentration of oxacillin that completely inhibits visible growth of the organism.

Time-Kill Curve Analysis

Time-kill assays provide insights into the bactericidal or bacteriostatic activity of an antibiotic over time.

Protocol:

-

Inoculum Preparation: Grow the test organism in a suitable broth to the logarithmic phase of growth. Dilute the culture to a starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

-

Antibiotic Exposure: Add oxacillin at various concentrations (e.g., 0.5x, 1x, 2x, 4x, and 8x MIC) to the bacterial suspensions. Include a growth control without any antibiotic.

-

Incubation and Sampling: Incubate the cultures at 37°C with agitation. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each culture.

-

Viable Cell Counting: Perform serial dilutions of the collected aliquots and plate them onto appropriate agar plates. After incubation, count the number of colonies to determine the CFU/mL at each time point.

-

Data Analysis: Plot the logarithm of CFU/mL against time for each oxacillin concentration. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[9]

Post-Antibiotic Effect (PAE) Determination

The PAE is the suppression of bacterial growth that persists after a short exposure to an antibiotic.

Protocol:

-

Antibiotic Exposure: Expose a bacterial culture in the logarithmic growth phase to a specific concentration of oxacillin (e.g., 2-4x MIC) for a defined period (e.g., 1-2 hours).

-

Antibiotic Removal: Remove the antibiotic by dilution (e.g., 1:1000) or by washing the bacterial cells.

-

Monitoring of Regrowth: Incubate the antibiotic-free culture and a control culture (not exposed to the antibiotic) under normal growth conditions.

-

Viable Counts: At regular intervals, determine the viable cell counts (CFU/mL) for both the test and control cultures.

-

PAE Calculation: The PAE is calculated using the formula: PAE = T - C, where T is the time required for the viable count in the test culture to increase by 1 log10 above the count observed immediately after antibiotic removal, and C is the corresponding time for the control culture.

Pharmacokinetics: In Vitro Models

While true pharmacokinetic parameters (absorption, distribution, metabolism, and excretion) are determined in vivo, in vitro models can simulate certain aspects of drug exposure over time.

In Vitro Pharmacokinetic/Pharmacodynamic (PK/PD) Models

These models aim to simulate the changing concentrations of an antibiotic that occur in the body and observe the effect on a bacterial population.

Types of In Vitro PK/PD Models:

-

One-Compartment Model: A simple model where the antibiotic is introduced into a central compartment containing the bacterial culture and is then diluted at a rate that mimics its elimination half-life.[10]

-

Two-Compartment Model: A more complex model that can simulate the distribution of the antibiotic into a peripheral compartment.[11]

-

Hollow-Fiber Infection Model: A dynamic system that allows for the continuous infusion of fresh medium and removal of waste products, providing a more realistic simulation of in vivo conditions.

These models are valuable for studying the time-dependent killing activity of antibiotics like oxacillin and for optimizing dosing regimens.

Conclusion

The in vitro evaluation of this compound's pharmacokinetics and pharmacodynamics provides crucial data for understanding its antibacterial activity and for guiding its effective clinical use. The experimental protocols and data presented in this guide offer a foundation for further research and development in the field of antimicrobial therapy. The use of standardized methodologies is paramount for generating reliable and comparable data that can ultimately contribute to improved patient outcomes.

References

- 1. microbiologyjournal.org [microbiologyjournal.org]

- 2. In Vitro and In Vivo Evaluations of Oxacillin Efficiency against mecA-Positive Oxacillin-Susceptible Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potential antivirulence and antibiofilm activities of sub-MIC of oxacillin against MDR S. aureus isolates: an in-vitro and in-vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Laboratory Testing for Methicillin (oxacillin)-resistant Staphylococcus aureus (MRSA) | MRSA | CDC [cdc.gov]

- 5. media.beckmancoulter.com [media.beckmancoulter.com]

- 6. journals.asm.org [journals.asm.org]

- 7. 2022 AST Case Studies | News | CLSI [clsi.org]

- 8. Evidence from an In Vitro Study: Is Oxacillin Plus Vancomycin a Better Choice for Heteroresistant Vancomycin-Intermediate Staphylococcus aureus? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. journals.asm.org [journals.asm.org]

- 11. In vitro models in the study of antibiotic therapy of infections in neutropenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to In Vitro Susceptibility Testing: A Comparative Analysis of Prostaphlin (Oxacillin) and Methicillin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth comparison of Prostaphlin (a brand name for oxacillin) and methicillin (B1676495) for the in vitro susceptibility testing of Staphylococcus aureus. Historically, methicillin was the cornerstone for detecting resistance in S. aureus, leading to the term Methicillin-Resistant Staphylococcus aureus (MRSA).[1] However, due to issues with stability and the challenge of detecting heteroresistant strains, methicillin is no longer commercially available or recommended for routine testing in the United States.[2][3]

Oxacillin (B1211168) (this compound) replaced methicillin as it provides greater stability during storage and is more reliable in detecting heteroresistant populations.[2][3] Subsequently, cefoxitin (B1668866) has been established, particularly for disk diffusion methods, as a superior inducer of the mecA gene, which is the primary mediator of resistance. Cefoxitin testing provides clearer and more reproducible endpoints.[2][4] Current standards from the Clinical and Laboratory Standards Institute (CLSI) recommend oxacillin for broth dilution testing and cefoxitin as the preferred agent for disk diffusion testing to infer oxacillin and methicillin resistance.[2][5] This guide details the mechanisms of resistance, comparative performance data, and standardized protocols essential for accurate MRSA detection.

The Evolution from Methicillin to Oxacillin and Cefoxitin

The landscape of staphylococcal susceptibility testing has evolved significantly since the introduction of methicillin in 1959.[1]

-

Methicillin (1959-1990s): Introduced to treat infections caused by penicillinase-producing S. aureus, resistance was identified as early as 1960.[1][6] For decades, methicillin was the agent used to test for this resistance phenotype. However, it was found to be unstable, and its ability to detect resistance could be unreliable, especially for strains exhibiting heteroresistance—where only a subpopulation of cells expresses the resistance gene.[2][7]

-

Oxacillin (1990s-Present): Oxacillin was adopted as the replacement for methicillin in susceptibility testing. It is a more stable penicillinase-stable penicillin, and its use improves the detection of heteroresistant MRSA strains.[2][3] It remains the primary agent for determining minimum inhibitory concentrations (MICs) via broth or agar (B569324) dilution.

-

Cefoxitin (Surrogate Marker): For disk diffusion testing, CLSI now recommends using a cefoxitin disk as a surrogate to predict oxacillin resistance. Cefoxitin is a more potent inducer of mecA gene expression, resulting in more easily interpretable and accurate results compared to an oxacillin disk.[2][4][5] The historical term "MRSA" is retained even when testing is performed with oxacillin or cefoxitin.[2]

Core Mechanism of Resistance: The mecA-PBP2a Pathway

The predominant mechanism of methicillin resistance in staphylococci is the acquisition of the mecA gene.[8] This gene is carried on a mobile genetic element known as the Staphylococcal Cassette Chromosome mec (SCCmec).[9][10]

The mecA gene encodes a unique Penicillin-Binding Protein, PBP2a (or PBP2').[10] Standard PBPs are essential enzymes for the cross-linking of peptidoglycan in the bacterial cell wall. Beta-lactam antibiotics, including methicillin and oxacillin, typically bind to these PBPs and inhibit their function, leading to cell lysis. However, PBP2a has a very low affinity for most beta-lactam antibiotics.[9][10] In the presence of these drugs, PBP2a takes over the cell wall synthesis function from the susceptible native PBPs, allowing the bacterium to survive and replicate.[8]

Data Presentation: Performance and Interpretation

Comparative Performance of Phenotypic Tests

The detection of mecA-mediated resistance is the goal of phenotypic testing. Cefoxitin has demonstrated superior sensitivity in some studies compared to oxacillin for routine disk diffusion testing. The gold standard for comparison is typically the detection of the mecA gene by Polymerase Chain Reaction (PCR).

Table 1: Comparison of Sensitivity and Specificity for MRSA Detection

| Method | Sensitivity | Specificity | Reference(s) |

|---|---|---|---|

| Cefoxitin Disk Diffusion | 86.05% - 100% | 96.2% - 100% | [5][11][12][13][14] |

| Oxacillin Disk Diffusion | 65.3% - 99.0% | 73.6% - 100% | [11][12][14][15][16] |

| Oxacillin Agar Screen | 81.9% - 99.0% | 96.0% - 98.1% |[14][15] |

Note: Sensitivity and specificity values can vary based on the specific isolates tested and procedural nuances.

CLSI Interpretive Criteria

Adherence to standardized interpretive criteria is critical for accurate reporting. The following tables summarize the 2023 CLSI M100 guidelines for Staphylococcus aureus.

Table 2: CLSI Breakpoints for Oxacillin Broth Microdilution (MIC)

| Organism | MIC (µg/mL) - Susceptible | MIC (µg/mL) - Resistant |

|---|---|---|

| S. aureus | ≤ 2 | ≥ 4 |

| S. lugdunensis | ≤ 2 | ≥ 4 |

| Other Staphylococcus spp. | ≤ 0.5 | ≥ 1 |

Source: CLSI M100 Document.[2][17][18]

Table 3: CLSI Breakpoints for Cefoxitin Disk Diffusion

| Organism | Zone Diameter (mm) - Susceptible | Zone Diameter (mm) - Resistant |

|---|---|---|

| S. aureus | ≥ 22 | ≤ 21 |

| S. lugdunensis | ≥ 22 | ≤ 21 |

| S. epidermidis | ≥ 25 | ≤ 24 |

| Other Staphylococcus spp. | ≥ 25 | ≤ 24 |

Source: CLSI M100 Document.[2][17]

Standardized Experimental Protocols

Accurate and reproducible results depend on the strict application of standardized protocols. The following methodologies are based on CLSI M02 (Disk Diffusion) and M07 (Broth Dilution) standards.

Oxacillin Broth Microdilution

This method determines the Minimum Inhibitory Concentration (MIC) of oxacillin.

-

Inoculum Preparation: Prepare a direct colony suspension from a non-selective agar plate (e.g., Blood Agar) incubated overnight. The suspension should be adjusted to match a 0.5 McFarland turbidity standard in sterile saline or broth.

-

Inoculation: Within 15 minutes of standardization, dilute the suspension and inoculate a cation-adjusted Mueller-Hinton broth (CAMHB) panel containing serial twofold dilutions of oxacillin. The final inoculum concentration should be approximately 5 x 10⁵ CFU/mL.

-

Supplementation: The CAMHB must be supplemented with 2% NaCl. This is critical for the expression of oxacillin resistance.

-

Incubation: Incubate the panels at 35°C ± 2°C. Temperatures above 35°C may fail to detect some resistant strains.[2]

-

Reading: After 24 hours of incubation, examine the panel for growth. The MIC is the lowest concentration of oxacillin that completely inhibits visible growth.

-

Interpretation: Use the breakpoints defined in Table 2 to classify the isolate as susceptible or resistant.

Cefoxitin Disk Diffusion

This is the recommended method for routine screening for potential methicillin resistance.

-

Inoculum Preparation: Prepare a direct colony suspension adjusted to a 0.5 McFarland standard as described above.

-

Inoculation: Within 15 minutes, use a sterile cotton swab to evenly inoculate a Mueller-Hinton agar (MHA) plate.

-

Disk Application: Aseptically apply a 30-µg cefoxitin disk to the surface of the inoculated agar.

-

Incubation: Incubate the plate at 35°C ± 2°C for 16-18 hours in ambient air.

-

Reading: Measure the diameter of the zone of complete growth inhibition in millimeters.

-

Interpretation: Use the breakpoints defined in Table 3 to classify the isolate. A result of resistant indicates the presence of mecA-mediated resistance and the isolate should be reported as oxacillin-resistant.[2]

Oxacillin Salt Agar Screen

This method provides a categorical result (growth or no growth).

-

Medium: Use Mueller-Hinton agar supplemented with 4% NaCl and 6 µg/mL of oxacillin.

-

Inoculum: Prepare a 0.5 McFarland suspension. Spot-inoculate approximately 10 µL of the suspension onto the screen plate.

-

Incubation: Incubate at 35°C for a full 24 hours.

-

Reading: Any growth (more than one colony) on the plate indicates resistance. No growth indicates susceptibility.

Laboratory Workflow for MRSA Detection

The modern clinical laboratory uses a combination of phenotypic and, at times, genotypic methods to accurately identify MRSA. The following workflow illustrates a typical decision-making process.

Conclusion

While methicillin is the historic namesake for resistance in S. aureus, it is no longer the agent of choice for in vitro susceptibility testing. This compound (oxacillin) and cefoxitin have replaced it due to their superior stability, reliability, and ability to detect the underlying mecA-mediated resistance mechanism. Oxacillin remains the standard for MIC determination, while cefoxitin is the preferred surrogate for disk diffusion assays, offering clearer and more accurate results. For researchers and drug development professionals, understanding the evolution of these testing standards and the strict adherence to current CLSI protocols is paramount for the accurate identification and classification of MRSA, which is essential for clinical treatment, infection control, and the development of new antimicrobial agents.

References

- 1. MRSA Action UK | History of MRSA [mrsaactionuk.net]

- 2. Laboratory Testing for Methicillin (oxacillin)-resistant Staphylococcus aureus (MRSA) | MRSA | CDC [cdc.gov]

- 3. en.iacld.com [en.iacld.com]

- 4. microbiologyjournal.org [microbiologyjournal.org]

- 5. Comparison of Cefoxitin and Oxacillin Disk Diffusion Methods for Detection of mecA-Mediated Resistance in Staphylococcus aureus in a Large-Scale Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methicillin-resistant Staphylococcus aureus emerged long before the introduction of methicillin into clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. mecA - Wikipedia [en.wikipedia.org]

- 9. droracle.ai [droracle.ai]

- 10. Molecular Determinants of β-Lactam Resistance in Methicillin-Resistant Staphylococcus aureus (MRSA): An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijss-sn.com [ijss-sn.com]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

- 15. Methicillin-Resistant Staphylococcus aureus: Comparison of Susceptibility Testing Methods and Analysis of mecA-Positive Susceptible Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 16. microbiologyjournal.org [microbiologyjournal.org]

- 17. iacld.com [iacld.com]

- 18. media.beckmancoulter.com [media.beckmancoulter.com]

The Core Mechanism of Oxacillin: A Technical Guide to the Inhibition of Bacterial Peptidoglycan Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxacillin (B1211168), a narrow-spectrum β-lactam antibiotic of the penicillin class, has long been a critical tool in the arsenal (B13267) against penicillinase-producing staphylococci.[1] Its efficacy lies in the targeted disruption of a fundamental bacterial process: the synthesis of the cell wall. This in-depth technical guide elucidates the biochemical pathway inhibited by oxacillin, presenting quantitative data on its activity, detailed experimental protocols for its study, and visual representations of the key molecular interactions and experimental workflows.

The Biochemical Pathway: Inhibition of Peptidoglycan Synthesis

The primary target of oxacillin and other β-lactam antibiotics is the intricate process of peptidoglycan biosynthesis, which is essential for maintaining the structural integrity of the bacterial cell wall.[2] Oxacillin specifically interferes with the final and crucial step of this pathway: the transpeptidation reaction that cross-links the peptide side chains of adjacent glycan strands.[3]

This vital cross-linking is catalyzed by a family of bacterial enzymes known as Penicillin-Binding Proteins (PBPs).[4] Oxacillin, through its characteristic β-lactam ring, acts as a structural analog of the D-alanyl-D-alanine moiety of the peptidoglycan precursor.[5] This mimicry allows it to bind to the active site of PBPs, leading to the acylation of the catalytic serine residue. This covalent modification is effectively irreversible and inactivates the enzyme, thereby halting peptidoglycan synthesis.[6] The consequence of this inhibition is a weakened cell wall that can no longer withstand the internal osmotic pressure, ultimately leading to cell lysis and bacterial death.[1][4]

In methicillin-resistant Staphylococcus aureus (MRSA), resistance to oxacillin is primarily mediated by the acquisition of the mecA gene, which encodes for a modified Penicillin-Binding Protein, PBP2a.[7] PBP2a exhibits a significantly lower affinity for β-lactam antibiotics, including oxacillin, allowing it to continue catalyzing the transpeptidation reaction even in the presence of the drug.[7]

Caption: Inhibition of bacterial peptidoglycan synthesis by oxacillin.

Quantitative Data on Oxacillin Activity

The inhibitory activity of oxacillin can be quantified through various metrics, including the 50% inhibitory concentration (IC50) against specific PBPs and the Minimum Inhibitory Concentration (MIC) required to inhibit bacterial growth.

| Target | Bacterial Strain | Parameter | Value (µg/mL) | Reference |

| PBP2A | S. aureus (LGA251) | IC50 | 85 ± 9 | [8] |

| PBP2A | S. aureus (COL-S) | IC50 | 340 ± 30 | [8] |

| PBP2 & PBP3 | S. aureus | IC50 | - | [9] |

| Growth | S. aureus (mecA-negative) | MIC | ≤ 2 | [9] |

| Growth | S. aureus (mecA-positive) | MIC | ≥ 4 | [9] |

| Growth | S. epidermidis (mecA-negative) | MIC | ≤ 0.25 | |

| Growth | S. epidermidis (mecA-positive) | MIC | ≥ 0.5 |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Materials:

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Oxacillin powder

-

Sterile 96-well microtiter plates

-

Bacterial isolate for testing (e.g., S. aureus)

-

0.5 McFarland turbidity standard

-

Sterile saline

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Oxacillin Stock Solution: Prepare a concentrated stock solution of oxacillin in a suitable solvent and sterilize by filtration.

-

Serial Dilutions: In the 96-well plate, perform two-fold serial dilutions of the oxacillin stock solution with CAMHB to achieve the desired concentration range. Leave a well with only broth as a positive control for growth.

-

Inoculum Preparation: From a fresh agar (B569324) plate (18-24 hours growth), suspend several colonies in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Inoculation: Dilute the standardized inoculum in CAMHB so that the final concentration in each well is approximately 5 x 10⁵ CFU/mL. Add the diluted inoculum to all wells containing oxacillin and the positive control well.

-

Incubation: Incubate the microtiter plate at 35°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of oxacillin in which there is no visible bacterial growth (turbidity).

PBP Binding Assay (Competition Assay)

This assay measures the affinity of oxacillin for specific PBPs by competing with a fluorescently labeled β-lactam.

Materials:

-

Bacterial membrane preparations containing PBPs

-

Bocillin FL (fluorescent penicillin derivative)

-

Oxacillin

-

Phosphate-buffered saline (PBS)

-

SDS-PAGE equipment

-

Fluorescence gel scanner

Procedure:

-

Bacterial Culture and Membrane Preparation: Grow the bacterial strain of interest to mid-log phase and harvest the cells. Lyse the cells and isolate the membrane fraction containing the PBPs.

-

Competition Reaction: Incubate the membrane preparations with varying concentrations of oxacillin for a set period (e.g., 30 minutes at 37°C) to allow for binding to the PBPs.

-

Fluorescent Labeling: Add a fixed concentration of Bocillin FL to the reaction mixtures and incubate for a further period (e.g., 15 minutes at 37°C). Bocillin FL will bind to any PBPs not already inhibited by oxacillin.

-

SDS-PAGE: Stop the reaction and separate the PBP-Bocillin FL complexes by SDS-PAGE.

-

Visualization and Quantification: Visualize the fluorescently labeled PBPs using a fluorescence gel scanner. The intensity of the fluorescent bands will be inversely proportional to the concentration of oxacillin.

-

IC50 Determination: Quantify the band intensities and plot them against the oxacillin concentration. The IC50 value is the concentration of oxacillin that results in a 50% reduction in the fluorescent signal for a specific PBP.

Inhibition of Peptidoglycan Synthesis Assay (Whole-Cell Assay)

This assay directly measures the effect of oxacillin on the incorporation of radiolabeled precursors into the peptidoglycan.

Materials:

-

Bacterial cells (e.g., E. coli or S. aureus)

-

[¹⁴C]-labeled UDP-N-acetylglucosamine ([¹⁴C]UDP-GlcNAc)

-

Oxacillin

-

Appropriate buffer and growth medium

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Cell Preparation: Grow bacterial cells to the desired growth phase and permeabilize them (e.g., by freeze-thawing in an osmotically stabilizing buffer) to allow the uptake of the radiolabeled substrate.

-

Inhibition Reaction: Incubate the permeabilized cells with various concentrations of oxacillin.

-

Labeling: Add [¹⁴C]UDP-GlcNAc to the cell suspensions and incubate to allow for its incorporation into the peptidoglycan.

-

Termination and Filtration: Stop the reaction (e.g., by adding a strong acid) and collect the insoluble peptidoglycan on a filter membrane by vacuum filtration.

-

Washing: Wash the filters to remove any unincorporated radiolabeled substrate.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Analysis: The amount of radioactivity is proportional to the rate of peptidoglycan synthesis. A decrease in radioactivity in the presence of oxacillin indicates inhibition of the pathway.

Experimental Workflow

A typical workflow to characterize the inhibition of a bacterial biochemical pathway by an antibiotic like oxacillin involves a multi-step process, from initial screening to detailed mechanistic studies.

Caption: A logical workflow for the characterization of oxacillin's antibacterial activity.

Conclusion

Oxacillin's mechanism of action is a well-defined and potent example of targeted antibiotic therapy. By irreversibly inhibiting the Penicillin-Binding Proteins essential for peptidoglycan synthesis, oxacillin effectively dismantles the structural integrity of the bacterial cell wall. Understanding the intricacies of this biochemical pathway, the quantitative measures of its inhibition, and the experimental methodologies to study these interactions is paramount for the continued development of new antimicrobial agents and for devising strategies to combat the growing threat of antibiotic resistance.

References

- 1. Staphylococcus aureus cell wall maintenance – the multifaceted roles of peptidoglycan hydrolases in bacterial growth, fitness, and virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. Penicillin-Binding Protein 2a of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Comparison of Conventional Susceptibility Testing, Penicillin-Binding Protein 2a Latex Agglutination Testing, and mecA Real-Time PCR for Detection of Oxacillin Resistance in Staphylococcus aureus and Coagulase-Negative Staphylococcus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. β-Lactam Antibiotics with a High Affinity for PBP2 Act Synergistically with the FtsZ-Targeting Agent TXA707 against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analogs of Prostaphlin: A Technical Guide for Antibiotic Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the landscape of Prostaphlin (oxacillin) and its structural analogs, pivotal in the ongoing battle against bacterial resistance. This document provides a comprehensive overview of their mechanism of action, the evolution of resistance, and detailed methodologies for their evaluation, serving as a critical resource for researchers in antibiotic discovery and development.

Introduction to this compound and its Analogs

This compound, chemically known as oxacillin (B1211168), is a narrow-spectrum beta-lactam antibiotic of the penicillin class. It was developed to be effective against penicillinase-producing Staphylococcus aureus. Its structural analogs, including cloxacillin, dicloxacillin (B1670480), nafcillin (B1677895), and flucloxacillin (B1213737), feature modifications to the acyl side chain attached to the 6-aminopenicillanic acid (6-APA) nucleus. These alterations are designed to enhance stability against bacterial β-lactamases, improve oral bioavailability, and modulate the antibacterial spectrum. The isoxazolyl penicillins, such as oxacillin, cloxacillin, and dicloxacillin, are particularly noted for their resistance to staphylococcal β-lactamase and gastric acidity, allowing for oral administration.[1]

Mechanism of Action and Resistance

Like other β-lactam antibiotics, this compound and its analogs exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. They act as irreversible inhibitors of penicillin-binding proteins (PBPs), which are essential bacterial enzymes responsible for the final steps of peptidoglycan synthesis. By acylating the active site of PBPs, these antibiotics prevent the cross-linking of peptidoglycan chains, leading to a weakened cell wall and eventual cell lysis.[2]

Bacterial resistance to these antibiotics primarily occurs through two mechanisms:

-

Enzymatic Degradation: The production of β-lactamase enzymes that hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic. The development of this compound and its analogs was a direct response to this resistance mechanism in Staphylococcus aureus.

-

Target Site Modification: Alterations in the structure of PBPs, which reduce the binding affinity of β-lactam antibiotics. A critical example is the acquisition of the mecA gene in Methicillin-Resistant Staphylococcus aureus (MRSA), which encodes for a low-affinity PBP2a.[3]

Quantitative Data on Antibiotic Activity

The antibacterial efficacy of this compound and its analogs is quantitatively assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC values for these compounds against key Gram-positive pathogens.

Table 1: In Vitro Activity of this compound and Analogs against Methicillin-Susceptible Staphylococcus aureus (MSSA)

| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Oxacillin | 0.25 - 0.5 | 0.5 - 1.0 |

| Cloxacillin | ~1.0 | ~1.0 |

| Dicloxacillin | ≤0.125 | 0.25 |

| Nafcillin | 0.25 | 0.5 |

| Flucloxacillin | 0.25 | 0.5 |

Note: MIC values can vary depending on the specific strains tested and the methodology used. The values presented are a synthesis of data from multiple sources.

Table 2: In Vitro Activity of this compound and Analogs against Methicillin-Resistant Staphylococcus aureus (MRSA)

| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Oxacillin | 32 - 128 | >128 |

| Cloxacillin | >64 | >64 |

| Dicloxacillin | >64 | >64 |

| Nafcillin | >64 | >128 |

| Flucloxacillin | >64 | >128 |

Note: MRSA strains are inherently resistant to this compound and its analogs due to the presence of PBP2a. The high MIC values reflect this resistance.

Experimental Protocols

Accurate and reproducible experimental methods are fundamental to antibiotic research. This section provides detailed protocols for key assays used in the evaluation of this compound analogs.

Kirby-Bauer Disk Diffusion Susceptibility Test

This method provides a qualitative assessment of antibiotic susceptibility.

Materials:

-

Mueller-Hinton agar (B569324) (MHA) plates

-

Sterile cotton swabs

-

0.5 McFarland turbidity standard

-

Antibiotic disks (e.g., oxacillin 1 µg)

-

Bacterial culture in logarithmic growth phase

-

Incubator at 35°C ± 2°C

-

Calipers or ruler

Procedure:

-

Inoculum Preparation: Select 3-5 isolated colonies of the test organism and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Inoculation of MHA Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60° after each application to ensure confluent growth.

-

Application of Antibiotic Disks: Aseptically apply the antibiotic disks to the surface of the inoculated agar plate. Ensure the disks are placed at least 24 mm apart from each other and from the edge of the plate.

-

Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours (24 hours for staphylococci being tested against oxacillin).[4]

-